((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl
CAS No.: 1212106-97-2
Cat. No.: VC0090349
Molecular Formula: C9H17NO
Molecular Weight: 155.241
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212106-97-2 |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.241 |
| IUPAC Name | [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol |
| Standard InChI | InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1 |
| Standard InChI Key | HKTBIXJIDRLJOD-DTWKUNHWSA-N |
| SMILES | C1CCC2(CNCC2C1)CO |
Introduction
Chemical Identity and Structure
Basic Identification
The parent compound ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol has been documented in chemical databases with specific identifiers that help track its presence in scientific literature and chemical repositories.
Table 1: Chemical Identification Data
| Parameter | Free Base | HCl Salt (Derived) |
|---|---|---|
| CAS Number | 1212106-97-2 | Not specifically assigned in available data |
| PubChem CID | 45934299 | Not specifically assigned in available data |
| Molecular Formula | C₉H₁₇NO | C₉H₁₇NO·HCl |
| Molecular Weight | 155.24 g/mol | 191.70 g/mol (calculated) |
| IUPAC Name | [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol | [(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol hydrochloride |
The compound belongs to the class of octahydroisoindoles, which feature a bicyclic structure consisting of a pyrrolidine ring fused to a cyclohexane ring, with a hydroxymethyl group attached at the 3a position .
Structural Characteristics
The molecular structure of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol features specific stereochemistry that distinguishes it from related isomers. The stereogenic centers at positions 3a and 7a both have the R configuration, which is critical for its three-dimensional arrangement and potential biological activities .
The addition of HCl to form the salt introduces an ionic bond between the protonated nitrogen of the pyrrolidine ring and the chloride ion. This modification significantly affects the compound's physicochemical properties compared to the free base form.
Structural Representation
The parent compound can be represented through several chemical notation systems that enable computational analysis and database searching.
Table 2: Chemical Notation Systems for the Free Base
| Notation System | Value |
|---|---|
| InChI | InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1 |
| InChIKey | HKTBIXJIDRLJOD-DTWKUNHWSA-N |
| SMILES | C1CC[C@@]2(CNC[C@@H]2C1)CO |
These structural representations highlight the specific arrangement of atoms and stereochemistry that define the compound's identity .
Physicochemical Properties
Physical Properties
The physical properties of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl can be inferred from the properties of the free base with adjustments to account for salt formation.
Table 3: Computed Physical Properties
| Property | Free Base Value | Expected HCl Salt Value |
|---|---|---|
| Physical State | Likely solid at room temperature | Crystalline solid |
| XLogP3 | 0.8 | Lower due to ionization |
| Hydrogen Bond Donor Count | 2 | 3 (additional N-H) |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1 |
| Topological Polar Surface Area | 32.3 Ų | Increased due to ionization |
| Solubility | Moderately soluble in organic solvents | Enhanced water solubility |
The formation of the hydrochloride salt significantly enhances water solubility compared to the free base, making it potentially more suitable for pharmaceutical applications requiring aqueous solubility .
Chemical Reactivity
As a secondary amine hydrochloride with a primary alcohol functionality, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl would exhibit reactivity patterns typical of these functional groups.
The protonated nitrogen of the amine salt would show decreased nucleophilicity compared to the free base. The primary alcohol group remains available for various chemical transformations including oxidation, esterification, and etherification reactions. The conformational constraints imposed by the bicyclic system would influence the reactivity and accessibility of these functional groups.
Synthesis and Preparation
Salt Formation
The conversion of the free base to the hydrochloride salt typically involves treatment with hydrogen chloride in an appropriate solvent such as diethyl ether, isopropanol, or ethyl acetate. This process generates a crystalline solid that often shows improved stability, solubility, and handling characteristics compared to the free base.
Table 4: Typical Salt Formation Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent | Diethyl ether, isopropanol, or ethyl acetate |
| Temperature | 0-25°C |
| Concentration of HCl | 1-4 M |
| Crystallization | Slow addition with stirring followed by filtration |
| Purification | Recrystallization from appropriate solvent system |
The resulting salt would require characterization through various analytical techniques to confirm purity and structural identity.
Structural Characterization
Spectroscopic Analysis
Various spectroscopic techniques would be employed to confirm the structure of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl.
Nuclear Magnetic Resonance (NMR)
The proton NMR spectrum would show characteristic signals for the methylene protons adjacent to the hydroxyl group, the protons of the pyrrolidine ring, and the cyclohexane ring system. The formation of the hydrochloride salt would cause a downfield shift of the signals associated with protons near the nitrogen atom due to the electron-withdrawing effect of protonation.
Infrared Spectroscopy (IR)
Key IR absorption bands would include:
-
O-H stretching (3200-3600 cm⁻¹)
-
N-H stretching from the protonated amine (2700-3100 cm⁻¹)
-
C-O stretching (1050-1150 cm⁻¹)
-
C-N stretching (1200-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would typically show the molecular ion peak corresponding to the free base (m/z 155) rather than the intact salt, as the HCl portion typically dissociates during ionization processes.
X-ray Crystallography
X-ray crystallography would provide definitive evidence of the three-dimensional structure, confirming the (3aR,7aR) stereochemistry and the precise arrangement of atoms within the crystal lattice. This technique would also reveal the interaction between the protonated nitrogen and the chloride counterion in the solid state.
Biological and Pharmacological Significance
Structure-Activity Relationships
The specific stereochemistry at positions 3a and 7a (both R) would play a crucial role in determining the biological activity of the compound. The spatial arrangement of the hydroxymethyl group and the protonated nitrogen would influence interactions with potential biological targets such as receptors, enzymes, or transporters.
Analytical Considerations
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would be a primary method for analyzing the purity and content of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl. Reversed-phase chromatography using C18 columns with appropriate mobile phase systems containing ion-pairing reagents would be suitable for separating and quantifying the compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume